4,4-Difluorocycloheptane-1-thiol
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Overview
Description
4,4-Difluorocycloheptane-1-thiol is an organosulfur compound characterized by a seven-membered ring structure with two fluorine atoms and a thiol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocycloheptane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a cycloheptane ring. One common method is the fluorination of cycloheptane derivatives followed by thiolation. For instance, the reaction of cycloheptane with elemental fluorine in the presence of a catalyst can yield difluorocycloheptane, which can then be treated with thiolating agents such as hydrogen sulfide or thiourea to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocycloheptane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluorocycloheptane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 4,4-Difluorocycloheptane-1-thiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, as well as its interactions with other molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexane-1-thiol: Similar structure but with a six-membered ring.
4,4-Difluorocyclopentane-1-thiol: Similar structure but with a five-membered ring.
4,4-Difluorocyclooctane-1-thiol: Similar structure but with an eight-membered ring.
Uniqueness
4,4-Difluorocycloheptane-1-thiol is unique due to its seven-membered ring structure, which can impart different chemical and physical properties compared to its six- or eight-membered counterparts
Properties
Molecular Formula |
C7H12F2S |
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Molecular Weight |
166.23 g/mol |
IUPAC Name |
4,4-difluorocycloheptane-1-thiol |
InChI |
InChI=1S/C7H12F2S/c8-7(9)4-1-2-6(10)3-5-7/h6,10H,1-5H2 |
InChI Key |
ICKGWPGKRXGUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)(F)F)S |
Origin of Product |
United States |
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